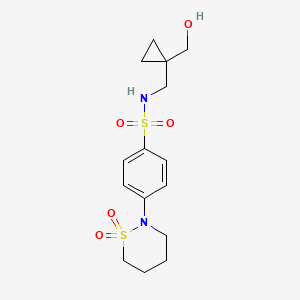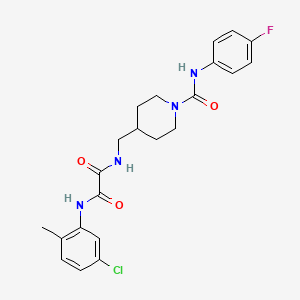
N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a chloro-methylphenyl group, a fluorophenyl group, and a piperidinyl group, all connected by an oxalamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of both electron-donating (methyl, amino) and electron-withdrawing (chloro, fluoro, carbonyl) groups would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the carbonyl groups in the oxalamide moiety could potentially undergo reactions with nucleophiles, while the chloro and fluoro groups on the phenyl rings could potentially be substituted under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple strong intermolecular forces .Wissenschaftliche Forschungsanwendungen
Disposition and Metabolism of Compounds
- The study by Renzulli et al. (2011) on SB-649868, an orexin 1 and 2 receptor antagonist, details the disposition and metabolism of a compound with a complex structure, including its elimination pathways and the characterization of its metabolites. Although not the same compound, understanding the metabolism of structurally complex compounds can provide insights into potential pharmacokinetic behaviors of N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide (Renzulli et al., 2011).
Pharmacokinetic Study of Oral Compounds
- Chu et al. (2004) conducted a phase I and pharmacokinetic study of S-1, an oral fluoropyrimidine, in patients with advanced malignancies, providing valuable information on the pharmacokinetic profiles of oral therapeutic agents and their metabolites. Such studies can inform the development and clinical application of new compounds (Chu et al., 2004).
Neurotoxicity and Occupational Health Risks
- A study on the neurologic illness associated with occupational exposure to 1-bromopropane highlights the importance of understanding the health risks associated with exposure to chemical compounds, which can be relevant for safety assessments of new compounds (MMWR. Morbidity and mortality weekly report, 2008).
Phase I Study of Combination Therapy
- Yamada et al. (2003) explored the combination of irinotecan and S-1 in patients with gastric cancer, demonstrating how combination therapies can be evaluated for safety, efficacy, and pharmacokinetics. This approach can be applied to research involving new compounds in oncology (Yamada et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3/c1-14-2-3-16(23)12-19(14)27-21(30)20(29)25-13-15-8-10-28(11-9-15)22(31)26-18-6-4-17(24)5-7-18/h2-7,12,15H,8-11,13H2,1H3,(H,25,29)(H,26,31)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMJMYQGDKTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-methylphenyl)-N2-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

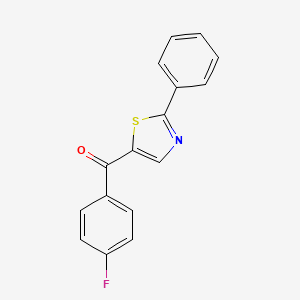
![2-((2-chloro-4-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2976242.png)
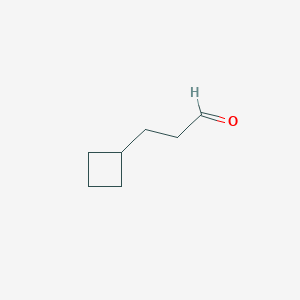

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)
![N-(3-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2976247.png)
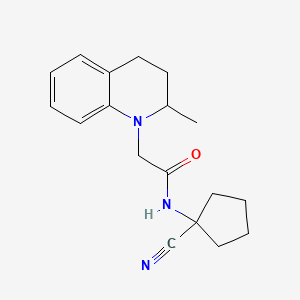
![3-(4-Chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one](/img/structure/B2976251.png)
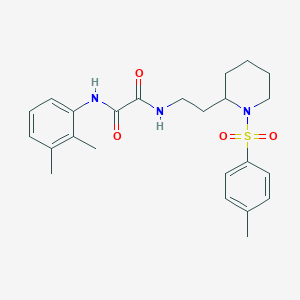
![2-Oxa-5-azaspiro[3,5]nonane oxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)
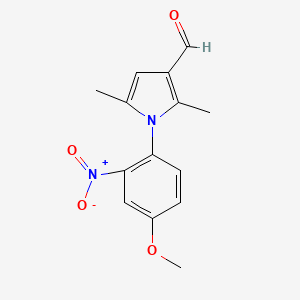
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2976260.png)
